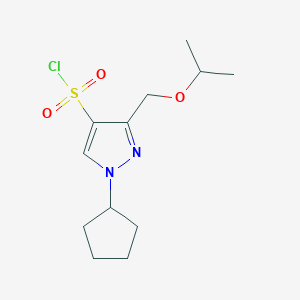
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride, also known as CPIS, is a chemical compound that has gained significant importance in the field of scientific research. CPIS is a sulfonyl chloride derivative of pyrazole that has been extensively studied due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science.
Mecanismo De Acción
The mechanism of action of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not yet fully understood. However, it has been suggested that 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride inhibits the activity of various enzymes by forming covalent bonds with the active site of the enzyme. This results in the inhibition of the enzyme's activity and leads to the desired biological effect.
Biochemical and Physiological Effects:
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, cholinesterase, and aldose reductase. 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been found to exhibit herbicidal activity against various weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several advantages for use in lab experiments. It is easy to synthesize and has a high yield. Additionally, 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in medicinal chemistry and agrochemicals. However, 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride also has some limitations. It is a reactive compound and requires careful handling. Additionally, its mechanism of action is not yet fully understood.
Direcciones Futuras
There are several future directions for the study of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One potential direction is the development of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, diabetes, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride. Furthermore, 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be studied for its potential applications in the field of material science. It can be used as a building block for the synthesis of various organic compounds with potential applications in the field of materials science.
Métodos De Síntesis
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be synthesized by the reaction of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride. This reaction results in the formation of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, cholinesterase, and aldose reductase. 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been studied for its potential application as an agrochemical. It has been found to exhibit herbicidal activity against various weeds.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O3S/c1-9(2)18-8-11-12(19(13,16)17)7-15(14-11)10-5-3-4-6-10/h7,9-10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZPFMAOOHPFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1S(=O)(=O)Cl)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

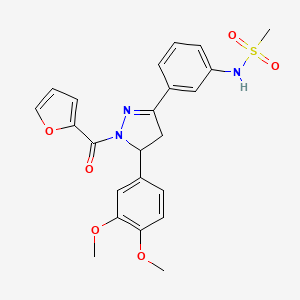

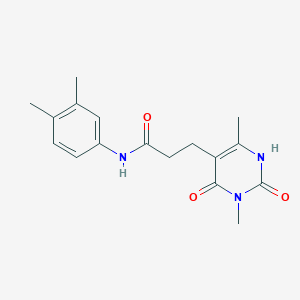
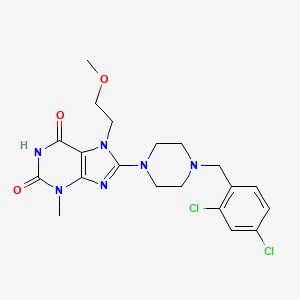


![2-[(2-chlorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine](/img/structure/B2845760.png)
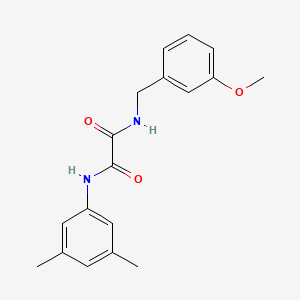

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine](/img/structure/B2845764.png)
![3-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2845766.png)
![3-Ethyl-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2845767.png)
![2-[(4-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2845768.png)
![7-(Azepan-1-yl)-3-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2845769.png)